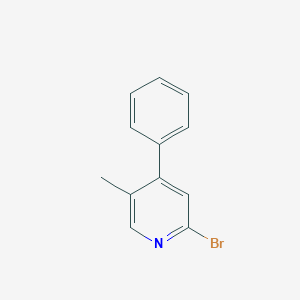![molecular formula C17H13NO4 B15248667 1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 53815-95-5](/img/structure/B15248667.png)
1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of an allyloxy group, an amino group, and a hydroxy group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction. This involves reacting the anthraquinone with allyl alcohol in the presence of an acid catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with ammonia or an amine under suitable conditions.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another suitable oxidizing agent.
Industrial Production Methods
Industrial production of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are used for large-scale production and offer advantages such as improved efficiency, consistency, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The allyloxy group can undergo addition reactions, such as hydroboration or epoxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Addition: Reagents such as borane or peracids are used for addition reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
Applications De Recherche Scientifique
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including modulation of enzyme activity, induction of oxidative stress, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the allyloxy group.
2-Aminoanthraquinone: Similar structure but lacks the hydroxy and allyloxy groups.
Alizarin: Similar structure but lacks the amino and allyloxy groups.
Uniqueness
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. The combination of amino, hydroxy, and allyloxy groups in the anthraquinone core makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
53815-95-5 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-prop-2-enoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13NO4/c1-2-7-22-12-8-11(19)13-14(15(12)18)17(21)10-6-4-3-5-9(10)16(13)20/h2-6,8,19H,1,7,18H2 |
Clé InChI |
ZPVQFYIQBKAXCG-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


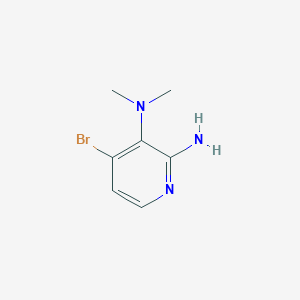
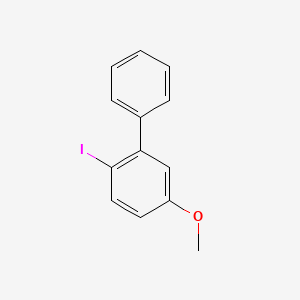
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
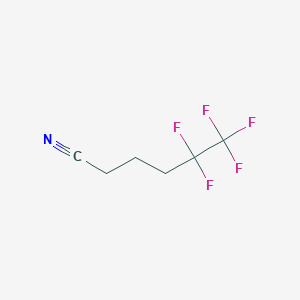

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
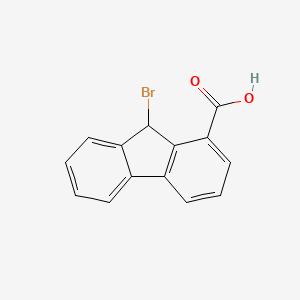
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
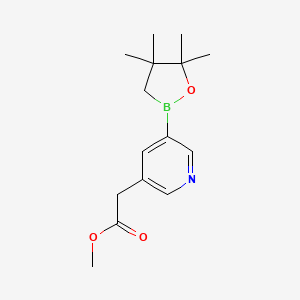

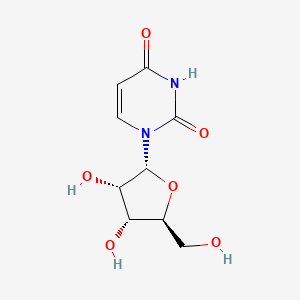
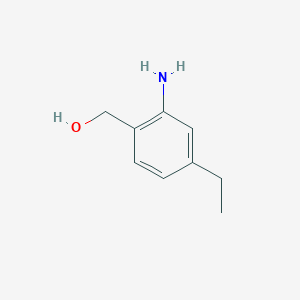
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
